1,3-dimethyl-8-(methylthio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
Description
1,3-Dimethyl-8-(methylthio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with a purine-2,6-dione core. Key structural features include:
- 1,3-dimethyl groups at the N1 and N3 positions.
- Methylthio (SCH₃) group at the C8 position, influencing electronic properties and metabolic stability.
Properties
IUPAC Name |
1,3-dimethyl-8-methylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-19-14-13(15(22)20(2)17(19)23)21(16(18-14)24-3)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOGWBUBJOIKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-(methylthio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, methylation, and thiolation reactions. Common reagents used in these reactions include alkyl halides, methylating agents like methyl iodide, and thiolating agents such as thiourea.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The process would likely include purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-8-(methylthio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The phenylpropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the purine core.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1,3-dimethyl-8-(methylthio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations at the C8 Position
The C8 substituent significantly impacts biological activity, solubility, and reactivity. Below are key comparisons:
Key Observations :
- Methylthio vs. Bromo : The methylthio group (as in ) enhances nucleophilic displacement reactivity compared to bromo, enabling sulfonyl derivative synthesis (e.g., 8-(methylsulfonyl) analogs with 73% yield) .
- Aryl vs. Alkyl Groups : Aryl substituents (e.g., 3,4-dimethoxyphenyl in ) improve binding to hydrophobic pockets in enzymes, whereas alkyl/alkynyl groups (e.g., but-2-yn-1-yl in linagliptin intermediates) enhance metabolic stability .
Substituent Variations at the N7 Position
The N7 substituent modulates steric bulk and pharmacophore interactions:
Key Observations :
- 3-Phenylpropyl vs. But-2-yn-1-yl : The 3-phenylpropyl group in the target compound may enhance CNS penetration due to higher logP compared to the butynyl group in linagliptin intermediates .
- Hydrophilic vs. Hydrophobic Groups: Hydrophilic substituents (e.g., 2-hydroxy-3-phenoxypropyl in ) improve solubility but reduce membrane permeability .
Key Insights :
- 3-Phenylpropyl increases clogP, which may limit aqueous solubility but enhance target binding in hydrophobic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
